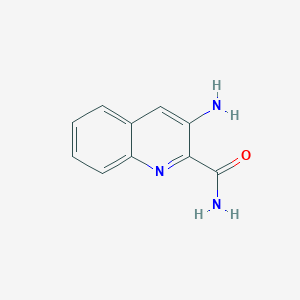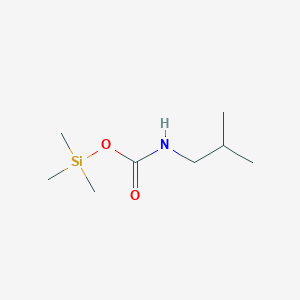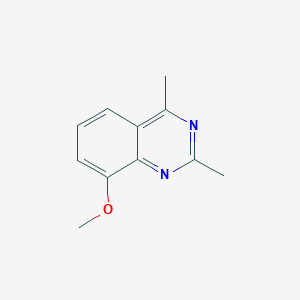
1-Acetylindoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetylindoline-3-carbonitrile is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the nitrogen atom and a cyano group at the third carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Acetylindoline-3-carbonitrile can be synthesized through various synthetic routesThe reaction conditions typically involve refluxing the reactants in an appropriate solvent like toluene or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetylindoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
- Oxidation products include oxo derivatives.
- Reduction products include primary amines.
- Substitution products vary depending on the electrophile used and the position of substitution on the indole ring.
Applications De Recherche Scientifique
1-Acetylindoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of indole-based biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Acetylindoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. The acetyl and cyano groups can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Acetylindoline: Lacks the cyano group, leading to different reactivity and biological activity.
Indole-3-acetonitrile: Contains a nitrile group but lacks the acetyl group, resulting in distinct chemical properties.
1-Methylindoline-3-carbonitrile: Similar structure but with a methyl group instead of an acetyl group, affecting its chemical behavior.
Uniqueness: 1-Acetylindoline-3-carbonitrile is unique due to the presence of both acetyl and cyano groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1956324-22-3 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-acetyl-2,3-dihydroindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-7-9(6-12)10-4-2-3-5-11(10)13/h2-5,9H,7H2,1H3 |
Clé InChI |
DTVAOXCNJWIPHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(C2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)






